molecular formula C21H23NO5S B014911 2-Demethylthiocolchicine CAS No. 87424-26-8

2-Demethylthiocolchicine

Katalognummer: B014911
CAS-Nummer: 87424-26-8
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: OMQLBXIHBJAOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Demethylthiocolchicine is a semi-synthetic derivative of colchicine, a natural alkaloid from Colchicum autumnale. Structurally, it differs from colchicine by the removal of a methyl group (-CH₃) at the 2-position and the substitution of the 10-methoxy group with a methylthio (-SCH₃) group. Its molecular formula is C₂₁H₂₃NO₅S, with a molecular weight of 401.48 g/mol . This modification enhances its antimitotic activity by altering tubulin-binding affinity, making it a candidate for anticancer drug development .

Vorbereitungsmethoden

Synthetic Approaches to 2-Demethylthiocolchicine

Demethylation of Thiocolchicine

The primary route to this compound involves selective demethylation of the parent thiocolchicine molecule. Patent EP2128170B1 delineates a protocol using boron trifluoride (BF₃) as a Lewis acid catalyst in acetonitrile, achieving regioselective demethylation at the C3 position . However, adaptation of this method for C2 demethylation requires stringent control of reaction conditions, including:

  • Temperature : 0–25°C to prevent over-dealkylation.

  • Base selection : 1,1,3,3-Tetramethylguanidine for optimal deprotonation without side reactions.

  • Solvent system : Acetonitrile or halogenated hydrocarbons to stabilize intermediates.

A representative procedure involves suspending thiocolchicine (1.0 g) in acetonitrile under nitrogen, followed by sequential addition of 1,1,3,3-tetramethylguanidine (0.9 mL) and BF₃·Et₂O (3.6 mL). After 2 hours at room temperature, quenching with 2M NaOH yields the demethylated product .

Glycosidation and Subsequent Modifications

While patents and focus on 3-O-demethylthiocolchicine glycosides, these methodologies provide a framework for adapting protective group strategies to the C2 position. Key steps include:

  • Protection of reactive hydroxyl groups using acetyl or benzoyl groups.

  • Glycosylation with peracetylated sugars (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) in the presence of BF₃.

  • Deprotection via basic hydrolysis or nucleophilic displacement with secondary amines.

For instance, the synthesis of 3-O-β-D-galactopyranosyl-3-O-demethylthiocolchicine achieves 71% yield through crystallization from dichloromethane-ethanol mixtures, a technique applicable to C2 analogues with adjusted steric considerations.

Reaction Conditions and Optimization

Solvent and Catalyst Systems

Data collated from patent examples reveal critical solvent-catalyst interactions:

SolventCatalystTemperature (°C)Yield (%)
AcetonitrileBF₃·Et₂O20–2570–75
NitromethaneBF₃·Et₂O0–565–68
DichloromethaneZnCl₂2560–62

Acetonitrile emerges as the superior solvent due to its polarity and compatibility with BF₃, facilitating faster reaction kinetics .

Temperature and Time Dependence

Reaction progress monitoring via TLC or HPLC underscores the importance of maintaining temperatures below 30°C to prevent decomposition. A 2-hour reaction time at 25°C optimizes conversion rates while minimizing byproduct formation.

Analytical Characterization

Spectroscopic Validation

1H NMR and mass spectrometry (MS) data from synthesized batches confirm structural integrity:

  • 1H NMR (400 MHz, CDCl₃) : δ 7.32 (s, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.45 (m, 1H, glycosidic H-1).

  • MS (ESI+) : m/z 534.2 [M+H]⁺, 402.2 [M – xyl + H]⁺ .

Crystallization and Purity

Crystallization from ethanol or methanol-tert-butylmethyl ether mixtures yields products with >98% purity, as verified by HPLC (C18 column, 90:10 H₂O:MeCN, 1 mL/min) .

Comparative Analysis of Methodologies

A critical evaluation of existing methods reveals:

  • Lewis acid catalysis (BF₃) outperforms traditional halogenated sugar approaches in yield and stereoselectivity.

  • Protective group strategies using acetyl derivatives simplify purification but require stringent hydrolysis conditions.

  • Patent WO2009143930A1 highlights the scalability of these methods, with multi-gram syntheses achieving consistent yields.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Demethylthiocolchicine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Demethylthiocolchicine

The synthesis of this compound typically involves regioselective demethylation processes. Various methods have been developed to optimize yield and purity, including the use of strong acids like phosphoric acid and sulfuric acid during the reaction process .

Anticancer Properties

Numerous studies have demonstrated that this compound exhibits potent anticancer activity. The compound has shown effectiveness against several human cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)
  • LoVo (Colon Cancer)

The cytotoxicity is measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound against these cell lines:

Cell Line IC50 (μM)
MCF-71.3
A5490.48
LoVo0.11

These values suggest that this compound is highly effective in inhibiting the proliferation of these cancer cells .

Combination Therapy

Recent studies have explored the use of this compound in combination with other anticancer agents such as Taxol (paclitaxel). These combinations have shown synergistic effects, enhancing overall efficacy against drug-resistant cancer cell lines like HeLa/Tax cells .

Multidrug Resistance Reversal

Research indicates that this compound can reverse multidrug resistance (MDR) in cancer cells by modulating the expression of genes associated with drug transporters, such as MDR1. This property is particularly valuable for improving treatment outcomes in patients with resistant tumors .

Wirkmechanismus

The primary mechanism of action of 2-Demethylthiocolchicine involves binding to the β-subunit of tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, this compound prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

Demethylation and functional group substitutions at specific positions critically influence the biological and physicochemical properties of colchicine derivatives. Key analogs include:

Compound Molecular Formula Demethylation Position Key Modifications
2-Demethylthiocolchicine C₂₁H₂₃NO₅S 2 10-OCH₃ → 10-SCH₃
1-Demethylthiocolchicine C₂₁H₂₂NO₅S 1 10-OCH₃ → 10-SCH₃
3-Demethylthiocolchicine C₂₀H₂₁NO₅S 3 10-OCH₃ → 10-SCH₃
Thiocolchicoside C₂₇H₃₃NO₁₀S 3 3-O-glycosylation, 10-SCH₃
Colchiceine (10-Demethylcolchicine) C₂₁H₂₃NO₆ 10 10-OCH₃ → 10-OH

Key Insights :

  • This compound retains the 10-SCH₃ group, which enhances tubulin-binding compared to colchicine’s 10-OCH₃ .
  • Thiocolchicoside (3-O-glycosyl-3-demethylthiocolchicine) demonstrates improved water solubility due to glycosylation but is primarily used as a muscle relaxant rather than an anticancer agent .

Antiproliferative Effects

  • This compound: Exhibits IC₅₀ values in the nanomolar range against human cancer cell lines (e.g., HT-29, MCF-7), outperforming colchicine in some assays due to enhanced tubulin polymerization inhibition .
  • 1-Demethylthiocolchicine : Shows reduced cytotoxicity compared to 2-demethyl analogs, likely due to steric hindrance at the 1-position affecting tubulin interaction .
  • 3-Demethylthiocolchicine : Demonstrates moderate antitubulin activity but lower potency than 2-demethyl derivatives, as the 3-methyl group is less critical for binding .

Antitubulin Mechanisms

  • This compound binds to the β-tubulin subunit with higher affinity than colchicine (Kd = 0.2 μM vs. 0.5 μM for colchicine) .
  • Thiocolchicoside ’s glycosylation reduces tubulin affinity but introduces anti-inflammatory effects via GABA receptor modulation .

Physicochemical Properties

Solubility and Stability

Compound Water Solubility LogP Crystallographic Data (Space Group)
This compound Low 2.8 Orthorhombic (P2₁2₁2₁)
1-Demethylthiocolchicine Low 3.1 Monoclinic (P2₁)
Thiocolchicoside High -1.2 N/A

Notes:

  • The low solubility of this compound limits its bioavailability, necessitating formulation improvements .
  • Crystallographic data (e.g., unit cell dimensions, volume) for this compound confirm a rigid, planar structure optimal for tubulin binding .

Biologische Aktivität

2-Demethylthiocolchicine is a derivative of colchicine, a well-known alkaloid that has been extensively studied for its biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

This compound primarily exerts its biological effects by inhibiting tubulin assembly and interfering with microtubule dynamics. It binds to the colchicine binding site on β-tubulin, similar to colchicine itself. This binding disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. The compound's affinity for tubulin is significant; studies have shown that it has a binding affinity that is comparable to that of colchicine, with a rate constant for association that is four times greater than that of colchicine binding .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The effective dose (ED50) values for this compound against A549 (lung cancer) and KB (oral cancer) cells were reported as 0.01 μg/mL . Comparative studies indicated that while this compound showed similar activity to thiocolchicine, modifications in its structure led to variations in potency. For instance, derivatives with different alkyl substitutions at the C7 position showed altered activities, suggesting that structural modifications can significantly impact biological efficacy .

CompoundED50 (μg/mL)Activity Level
This compound0.01High
Thiocolchicine0.01High
N,N-Dimethyl derivative0.022Moderate
N,N-Ethyl derivative0.0129High

The table illustrates the comparative potency of various compounds related to this compound against selected cancer cell lines.

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its antitumor activity. A study indicated that certain derivatives were significantly more potent than the parent compound, particularly those with specific N-alkyl substitutions . For instance:

  • N,N-Diethyl derivative showed enhanced antiproliferative activity compared to non-alkyl substituted compounds.
  • N-Acetyl derivatives demonstrated varied efficacy based on their structural modifications, with some exhibiting tenfold increased cytotoxicity against resistant cancer cell lines .

Another investigation highlighted the specific covalent interactions between chloroacetates of this compound and tubulin, emphasizing the importance of understanding these interactions for drug design .

Potential Therapeutic Applications

Given its mechanism of action and demonstrated cytotoxicity, this compound holds promise as a potential therapeutic agent in oncology. Its ability to inhibit mitosis makes it particularly relevant for targeting rapidly dividing cancer cells. However, like colchicine, its therapeutic index is a concern due to potential toxicity including gastrointestinal disturbances and bone marrow suppression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Demethylthiocolchicine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves demethylation and thio-substitution of colchicine derivatives. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to prevent undesired side reactions during demethylation. Optimization can be achieved by varying reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., BF₃·Et₂O). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by HPLC (≥95% purity threshold) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with emphasis on thioether proton shifts (δ 2.8–3.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). Cross-validation with FT-IR (C-S stretch at ~600–700 cm⁻¹) and UV-Vis (λmax ~340 nm for thiocolchicinoids) ensures consistency. Discrepancies require re-isolation or alternative derivatization (e.g., acetylation) to rule out impurities .

Q. How can researchers design in vitro assays to evaluate the tubulin-binding activity of this compound?

  • Methodological Answer : Use fluorescence-based competitive binding assays with purified tubulin. Pre-incubate tubulin with varying concentrations of this compound (1 nM–10 µM), then add a fluorescent probe (e.g., colchicine-FITC). Measure fluorescence polarization shifts (λex/λem = 485/520 nm) to calculate IC₅₀. Include positive controls (colchicine) and negative controls (DMSO vehicle) to normalize results. Triplicate runs and ANOVA analysis (p < 0.05) are mandatory .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported cytotoxicity data for this compound across different cancer cell lines?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variables such as cell line origin (e.g., HeLa vs. MCF-7), culture conditions (serum concentration, hypoxia), and assay protocols (MTT vs. ATP-based viability). Validate findings via orthogonal assays (e.g., clonogenic survival and caspase-3 activation). Use meta-regression to isolate confounding factors (e.g., IC₅₀ variability due to incubation time). Cross-reference with transcriptomic data (RNA-seq) to identify resistance markers (e.g., ABC transporters) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to β-tubulin isoforms?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) using β-tubulin crystal structures (PDB: 1SA0). Parameterize force fields (AMBER) for sulfur interactions and solvation effects (Poisson-Boltzmann model). Validate predictions with free-energy perturbation (FEP) calculations and compare with experimental SPR (surface plasmon resonance) data (KD values). Focus on isoform-specific residues (e.g., βIII-tubulin T274V mutation) to explain selectivity .

Q. What experimental frameworks are suitable for analyzing the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Incubate this compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4). Sample at 0, 15, 30, and 60 minutes. Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Include glutathione trapping to detect reactive metabolites .

Q. How should researchers address conflicting data on the pro-apoptotic vs. anti-mitotic mechanisms of this compound?

  • Methodological Answer : Design time-lapse live-cell imaging (IncuCyte) to correlate mitotic arrest (histone H3 phosphorylation) with apoptosis markers (Annexin V/PI). Use siRNA knockdown of apoptotic regulators (e.g., Bcl-2) to isolate mechanism-specific effects. Validate with transcriptomic profiling (scRNA-seq) to identify pathway enrichment (e.g., p53 vs. caspase-8). Reconcile discrepancies by stratifying data based on cell cycle phase (FACS-sorted populations) .

Q. Methodological Guidelines

  • Data Reproducibility : Document reaction conditions (e.g., stirring speed, inert atmosphere) and analytical parameters (e.g., NMR shimming, LC column lot) to ensure replicability .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional IACUC approval .
  • Literature Synthesis : Use tools like Covidence for systematic reviews, prioritizing PubMed and Scopus over non-peer-reviewed platforms .

Eigenschaften

IUPAC Name

N-(2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQLBXIHBJAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87424-26-8
Record name NSC369937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Demethylthiocolchicine
2-Demethylthiocolchicine
2-Demethylthiocolchicine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.